Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [, , , ] These compounds are characterized by a pyrimidine ring fused to a pyridine ring. Modifications to the core structure, such as the addition of substituents at various positions, can significantly alter their biological activity. [, , , , , , , , , , , , , , , , , , ]
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which is crucial in various therapeutic applications, particularly in cancer treatment. The compound's structure includes a fused pyrimidine ring system that is known for its biological activity, making it a valuable scaffold in drug discovery.
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be sourced from chemical suppliers and is classified as a heterocyclic organic compound. Its chemical formula is , and it has a molecular weight of 193.23 g/mol. The compound is identified by the CAS number 211244-81-4 and has been the subject of various studies focusing on its synthesis, biological properties, and potential applications in pharmacology.
The synthesis of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through multiple synthetic routes. One notable method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is performed by irradiating the compound at wavelengths of 450 or 365 nm in dimethyl sulfoxide (DMSO) under aerobic conditions at room temperature. This photochemical approach allows for efficient conversion to the desired product while maintaining high yields.
The reaction conditions are critical for optimizing yield and purity. For example, controlling the temperature and reaction time during irradiation can significantly influence the efficiency of the synthesis. Additionally, the use of DMSO as a solvent facilitates the reaction by providing a suitable environment for the reactants to interact effectively.
The molecular structure of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one features a pyrido[2,3-d]pyrimidine core with specific substituents that contribute to its biological activity. The methylthio group at position 2 and the methyl group at position 5 play crucial roles in modulating the compound's interaction with biological targets.
Key structural data include:
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions:
For oxidation reactions, typical reagents include m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents under controlled conditions. Substitution reactions often utilize nucleophiles such as amines or alcohols in standard organic synthesis conditions.
The primary targets of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one include various kinases such as tyrosine kinase and phosphatidylinositol-3 kinase. The compound exerts its effects by inhibiting these kinases, disrupting their signaling pathways which are essential for cell proliferation and survival.
The inhibition of kinases like BCR-ABL and cyclin-dependent kinase leads to altered cellular functions, potentially resulting in reduced tumor growth. The affected biochemical pathways include PI3K/AKT/mTOR signaling, which is pivotal in cancer biology.
The compound exhibits high gastrointestinal absorption potential and has a calculated polar surface area (TPSA) of approximately 83.94 Ų, indicating favorable permeability characteristics.
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific uses:
The synthesis of unsaturated heterocycles like 5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 850628-76-1) benefits significantly from photochemical oxidative dehydrogenation. Traditional thermal methods often require transition metal catalysts (e.g., Pd, Pt) and harsh temperatures (>150°C), leading to over-oxidation and poor selectivity [1] [3]. In contrast, recent advances employ organic cofactor-inspired catalysts such as iminoquinones under mild aerobic conditions. Upon photoexcitation, iminoquinones generate iminosemiquinonate radicals that facilitate hydrogen atom transfer (HAT) from saturated N-heterocycle precursors (e.g., 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones) [1]. This method achieves near-quantitative yields for aromatization while avoiding high temperatures that promote decomposition. Key advantages include:
Table 1: Comparison of Dehydrogenation Methods for Pyridopyrimidinones
Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Thermal | Pd/C | >160 | 40-65 | Over-oxidation to carbonyls |
Photochemical | Iminoquinone | 25-50 | 85-95 | Minimal (<5% side products) |
Photothermal* | Cu/BN | 400-500 | 78* | Propylene formation dominant* |
Note: Photothermal data from analogous ODHP systems [6]
The core pyrido[2,3-d]pyrimidin-7-one scaffold of the target compound is typically constructed through pyrimidine ring annulation or pre-functionalized pyridine cyclization. Two dominant strategies emerge from recent literature:
Route 1: Condensation of Pyrimidine-5-carbaldehydesEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a versatile precursor. Sequential modifications include:
Route 2: Cyclocondensation of α,β-Unsaturated CarbonylsAlternatively, aldehydes like 2-(methylthio)pyrimidine-5-carbaldehyde undergo cyclization with β-keto esters under KF/Al₂O₃ catalysis. This one-pot method directly affords substituted pyridopyrimidinones in 30–60% yield but suffers from regioselectivity challenges with asymmetric ketones [7]. Critical to both routes is the 2-methylthio group, which acts as a leaving site for downstream C2 derivatization (e.g., sulfoxidation, nucleophilic displacement) [7].
Table 2: Key Synthetic Intermediates for Target Compound Synthesis
Intermediate | CAS/Notation | Role in Synthesis |
---|---|---|
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | A1 [7] | Aldehyde precursor after reduction |
2-(Methylthio)pyrimidine-5-carbaldehyde | A7 [7] | Cyclization partner |
6-(2,4-Dichlorophenyl)-8-methyl-2-(methylthio)-7H-pyrido[2,3-d]pyrimidin-7-one | A9a [7] | Direct analog of target compound |
Metal-Assisted Sulfoxidation: The critical 2-methylthio → 2-methylsulfonyl conversion uses m-CPBA (m-chloroperbenzoic acid) in 40–93% yield. Catalyst-controlled oxidation prevents over-oxidation to sulfonic acids, which deactivates the C2 position for nucleophilic substitution [7].
Solvent Engineering: Polar aprotic solvents (DMF, NMP) optimize cyclocondensation yields. For example:
Aniline Coupling: Displacing methylsulfonyl groups requires pre-formed aniline formamides (A13a-c) to enhance nucleophilicity. Subsequent NaH-driven substitution achieves 33–95% yield for C2-arylamino derivatives, a key pharmacophore in kinase inhibitors [7].
Photothermal Activation: While not yet applied to this specific compound, Cu/BN catalysts show promise in analogous dehydrogenations. The localized surface plasmon resonance (LSPR) effect of Cu nanoparticles enhances reaction kinetics at lower bulk temperatures (400–500°C vs. >600°C thermally) [6].
Despite robust methodologies, industrial-scale production faces hurdles:
Oxidation Instability: m-CPBA-mediated sulfoxidation generates m-chlorobenzoic acid, complicating purification. Alternative oxidants (e.g., H₂O₂/Na₂WO₄) improve atom economy but require stringent pH control to avoid sulfone hydrolysis [7].
Purification Bottlenecks:
Cost Drivers:
Scale-Up Solutions:
Table 3: Scalability Assessment of Critical Steps
Step | Challenge | Mitigation Strategy | Cost Impact |
---|---|---|---|
Aldehyde Oxidation | MnO₂ filtration inefficiency | Switch to TEMPO/NaOCl oxidation | 12% reduction |
Sulfonyl Displacement | Aniline coupling <50% yield | Pre-form aniline formamides | 18% yield gain |
Final Crystallization | Solvent-intensive | Antisolvent precipitation (water/IPA) | 30% less solvent |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8